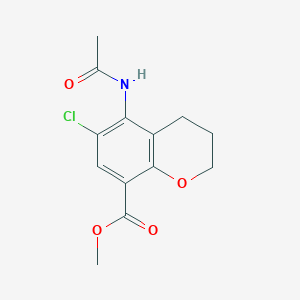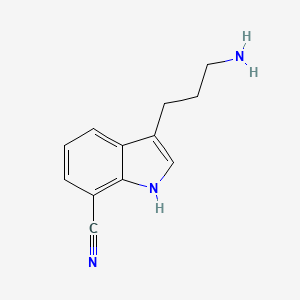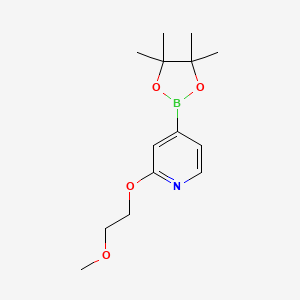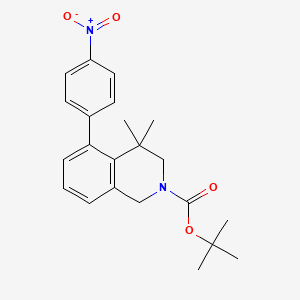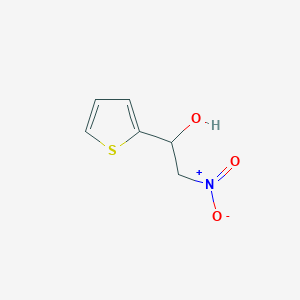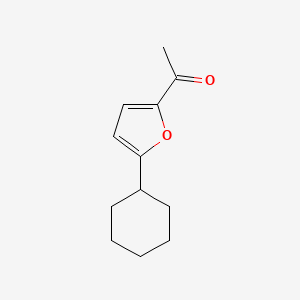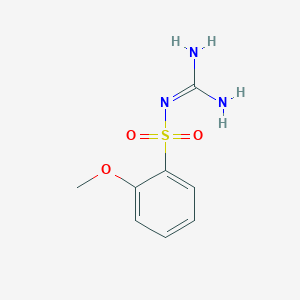
2-(2-Methoxyphenyl)sulfonylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)sulfonylguanidine is an organic compound that belongs to the class of sulfonylguanidines. These compounds are known for their diverse chemical and biological properties. The presence of the methoxy group on the phenyl ring and the sulfonylguanidine moiety makes this compound particularly interesting for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)sulfonylguanidine typically involves the reaction of sulfonamides with ureas. One common method is the direct condensation of sulfonamides and ureas in the presence of phosphoryl chloride under basic conditions. This method is known for its simplicity and efficiency, allowing the preparation of N-sulfonylguanidines at room temperature with good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for the successful industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)sulfonylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)sulfonylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its sulfonylguanidine moiety is known to interact with various biological targets.
Medicine: Research into its potential therapeutic applications is ongoing. It may have potential as a drug candidate for certain diseases due to its biological activity.
Industry: The compound is used in the development of new materials and catalysts. Its chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)sulfonylguanidine involves its interaction with specific molecular targets. The sulfonylguanidine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The methoxy group on the phenyl ring can also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyphenyl)guanidine: Lacks the sulfonyl group, which affects its chemical and biological properties.
2-(2-Methoxyphenyl)sulfonamide: Contains a sulfonamide group instead of a sulfonylguanidine moiety.
2-(2-Methoxyphenyl)urea: Has a urea group instead of a sulfonylguanidine moiety.
Uniqueness
2-(2-Methoxyphenyl)sulfonylguanidine is unique due to the presence of both the methoxy group and the sulfonylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C8H11N3O3S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)sulfonylguanidine |
InChI |
InChI=1S/C8H11N3O3S/c1-14-6-4-2-3-5-7(6)15(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
InChI-Schlüssel |
YKUXPRROFOHHDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1S(=O)(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




